Glycyl-D-Alanine

Enzyme specificity D-peptidase Tissue distribution

Glycyl-D-alanine (CAS 691-81-6) is the enantiopure D-configuration dipeptide essential for studies where L- or DL- forms introduce errors. The D-Ala residue is a critical structural motif in bacterial peptidoglycan and immunoregulatory tripeptides. Unlike Gly-L-Ala, Gly-D-Ala is entirely inactive as an acyl acceptor for Streptomyces R61 DD-peptidase, making it an indispensable negative control in β-lactam antibiotic research. For D-aminopeptidase characterization, chiral HPLC method validation, and FK-156 analog synthesis, only enantiopure Gly-D-Ala (≥98% HPLC) ensures valid results.

Molecular Formula C5H10N2O3
Molecular Weight 146.14 g/mol
CAS No. 691-81-6
Cat. No. B1599696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycyl-D-Alanine
CAS691-81-6
Molecular FormulaC5H10N2O3
Molecular Weight146.14 g/mol
Structural Identifiers
SMILESCC(C(=O)O)NC(=O)CN
InChIInChI=1S/C5H10N2O3/c1-3(5(9)10)7-4(8)2-6/h3H,2,6H2,1H3,(H,7,8)(H,9,10)/t3-/m1/s1
InChIKeyVPZXBVLAVMBEQI-GSVOUGTGSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Glycyl-D-Alanine (CAS 691-81-6) — Stereochemically Defined Dipeptide for Enzyme-Specific Research and Chiral Peptide Synthesis


Glycyl-D-alanine (Gly-D-Ala, CAS 691-81-6, molecular formula C₅H₁₀N₂O₃, MW 146.14 g/mol) is a non-proteinogenic dipeptide composed of glycine and D-alanine linked via a standard peptide bond . Unlike its L-enantiomer counterpart glycyl-L-alanine, which occurs in mammalian metabolism, Gly-D-Ala contains the unnatural D-configuration at the alanyl α-carbon, rendering it resistant to canonical L-specific peptidases and conferring distinct enzymatic recognition profiles [1]. The compound is a white crystalline solid with a decomposition point of approximately 233 °C and predicted pKa of 3.16 ± 0.10 . Its defining value proposition for procurement lies in its stereochemical identity: the D-alanine residue is an essential component of bacterial peptidoglycan and a critical structural motif in several classes of antibiotics and immunoregulatory peptides, making Gly-D-Ala an indispensable reference standard and synthetic building block that cannot be replaced by its L- or DL- forms [1][2].

Why Glycyl-L-Alanine or Glycyl-DL-Alanine Cannot Substitute for Glycyl-D-Alanine in Critical Research Applications


The substitution of glycyl-D-alanine with its L-enantiomer (glycyl-L-alanine, CAS 3695-73-6) or racemic mixture (glycyl-DL-alanine, CAS 2325-50-0) is precluded by stereospecific enzymatic recognition that governs both analytical and functional outcomes. Classical biochemical evidence demonstrates that the D- and L- forms are hydrolyzed by entirely different enzymes with distinct subcellular localizations, tissue distributions, pH optima, and metal-ion responses [1]. In the Streptomyces R61 DD-peptidase system — a primary functional model for penicillin-binding proteins and β-lactam antibiotic targets — glycyl-L-amino acids serve as competent acyl acceptors whereas glycyl-D-amino acids are inactive, establishing a binary stereochemical filter [2]. Furthermore, the D-configuration of the alanine residue is a non-negotiable pharmacophoric requirement in immunoregulatory tripeptides such as N-(S-3-methylheptanoyl)-D-γ-glutamyl-glycyl-D-alanine, where L-alanine substitution abolishes biological activity [3]. Any procurement decision that disregards stereochemistry therefore introduces uncontrolled variables in enzyme kinetics studies, antibiotic research, and chiral peptide synthesis.

Quantitative Differentiation Evidence — Glycyl-D-Alanine vs. L-Enantiomer and Racemic Mixture


Distinct Enzymatic Hydrolysis: Gly-D-Ala vs. Gly-L-Ala — Tissue Distribution, pH Optima, and Metal-Ion Differential

In a landmark study by Price and Meister (1949), glycyl-D-alanine and glycyl-L-alanine were demonstrated to be hydrolyzed by distinct enzymes. Quantitative differentiation was established across four independent parameters: (1) Tissue distribution — rat brain and muscle extracts showed no measurable hydrolysis of Gly-D-Ala, whereas both tissues actively hydrolyzed Gly-L-Ala [1]; (2) Subcellular localization — the Gly-L-Ala-hydrolyzing enzyme fractionated as a soluble protein, while the Gly-D-Ala-hydrolyzing enzyme was exclusively particulate [1]; (3) pH optima — in rat kidney, optimal activity toward Gly-L-Ala occurred at pH 8.3, whereas Gly-D-Ala hydrolysis peaked at pH 8.8, a shift of +0.5 pH units [1]; (4) Metal-ion response — Zn²⁺ and Co²⁺ inhibited Gly-L-Ala hydrolysis by rat kidney extracts, while the same ions accelerated Gly-D-Ala hydrolysis [1]. These four orthogonal lines of evidence collectively exclude the possibility that a single enzyme processes both substrates.

Enzyme specificity D-peptidase Tissue distribution Metal-ion activation

DD-Peptidase Acyl Acceptor Stereospecificity: Gly-L-Amino Acids Active, Gly-D-Amino Acids Inactive

Kumar and Pratt (2005) investigated the transpeptidation reactions of the Streptomyces R61 DD-peptidase — a functional model for penicillin-binding proteins that are the lethal targets of β-lactam antibiotics. Using the highly specific carboxypeptidase substrate glycyl-L-α-amino-ε-pimelyl-D-alanyl-D-alanine (kcat = 69 s⁻¹, Km = 7.9 μM, kcat/Km = 8.7 × 10⁶ M⁻¹s⁻¹) [1], the authors systematically profiled acyl acceptor specificity and observed a strict stereochemical requirement: glycyl-L-amino acids (e.g., glycyl-L-alanine, glycyl-L-phenylalanine) function as effective acyl acceptors, whereas glycyl-D-amino acids exhibit no detectable acceptor activity [2]. This binary discrimination extends to free amino acids as well: D-amino acids (but not L-amino acids) serve as acceptors. The stereo-incompatibility of glycyl-D-amino acids is attributed to the inability of their carboxylate group to productively interact with Arg 285 and Thr 299 at the enzyme active site [2].

DD-peptidase Penicillin-binding protein Acyl acceptor β-Lactam antibiotic target

D-Aminopeptidase A (DmpA) Substrate Preference: Glycine and D-Alanine p-Nitroanilides Hydrolyzed More Efficiently than L-Alanine Analog

Fanuel et al. (1999) characterized the DmpA (D-aminopeptidase A) protein from Ochrobactrum anthropi LMG7991. The enzyme hydrolyzes p-nitroanilide (pNA) derivatives of glycine and D-alanine more efficiently than the corresponding L-alanine-pNA derivative [1]. When tested on intact peptides, DmpA displays an intriguing stereospecificity reversal: it prefers N-terminal residues in the L-configuration (best substrate: L-Ala-Gly-Gly), yet on chromogenic pNA substrates it favors D-alanine and glycine over L-alanine [1]. This dual specificity profile means that Gly-D-Ala — combining a glycine-like N-terminus with a D-alanyl C-terminus — occupies a unique substrate space not addressable by Gly-L-Ala. The enzyme is the prototype of a new terminal nucleophile hydrolase family (Ntn-hydrolase), with homologs identified across diverse bacterial genomes [1].

D-Aminopeptidase N-terminal hydrolase Stereospecificity reversal Bacterial enzyme

Immunoregulatory Tripeptide Patents: D-Alanine Configuration Essential for Biological Activity; Crystalline Form Confers Stability Advantage

Pfizer patents (U.S. 5,136,020 and U.S. 5,248,820) describe N-(S-3-methylheptanoyl)-D-γ-glutamyl-glycyl-D-alanine as an immunoregulatory agent useful as an immunostimulant in mammals, including humans with existing or clinically induced immunosuppression [1][2]. The D-configuration of the alanine residue is explicitly required for biological activity; the corresponding L-alanine analogs are not claimed as active pharmaceutical agents. Furthermore, U.S. Patent 5,248,820 specifically claims that the novel crystalline form of this tripeptide 'has definite stability advantages over the prior amorphous lyophilate' and 'is much more readily handled, being more dense and much less electrostatic, permitting the preparation of more sophisticated dosage forms' [2]. This establishes an industrial-scale differentiation for the D-alanine-containing peptide that is absent in L- or DL- forms.

Immunoregulatory peptide Immunostimulant Chiral drug substance Solid-state stability

BRENDA Enzyme Database Entry: Gly-D-Ala as Both Substrate and Product in Defined Enzymatic Reactions

The BRENDA enzyme information system catalogs Gly-D-Ala (ligand ID 44167) in two distinct enzymatic roles [1]. As a substrate, it undergoes hydrolysis via the reaction Gly-D-Ala + H₂O → glycine + D-alanine, catalyzed by a peptidyl-D-amino acid hydrolase purified from Loligo vulgaris (squid) and characterized by D'Aniello and Strazullo (1984) [1]. As a product, it is synthesized ATP-dependently: glycine + D-alanine + ATP → Gly-D-Ala + ADP + phosphate [1]. This bidirectional annotation confirms that Gly-D-Ala participates in specific, evolutionarily conserved D-amino acid metabolic pathways. By contrast, Gly-L-Ala is processed by entirely different enzyme families (e.g., soluble L-dipeptidases, enterocyte brush-border hydrolases), and the BRENDA entries for the two enantiomers do not overlap [1].

Enzyme kinetics BRENDA database Peptidyl-D-amino acid hydrolase ATP-dependent dipeptide synthesis

Procurement-Driven Application Scenarios for Glycyl-D-Alanine (CAS 691-81-6)


DD-Peptidase / Penicillin-Binding Protein Functional Assays — Stereochemical Negative Control

In any laboratory studying the acyl acceptor or substrate specificity of bacterial DD-peptidases (targets of β-lactam antibiotics such as penicillins and cephalosporins), Gly-D-Ala is an indispensable negative-control dipeptide. As established by Kumar and Pratt (2005), glycyl-L-amino acids are competent acyl acceptors for the Streptomyces R61 DD-peptidase, whereas glycyl-D-amino acids are completely inactive . Including Gly-D-Ala in a panel of potential acceptors enables researchers to (i) confirm the stereochemical integrity of their assay, (ii) distinguish genuine L-specific acceptor activity from non-specific background, and (iii) validate that observed transpeptidation signals are mechanistically meaningful. Substitution with Gly-L-Ala in this context would generate a false-positive acceptor signal and potentially lead to incorrect structure-activity conclusions. Procurement specification: enantiopure Gly-D-Ala (HPLC purity ≥ 98%, CAS 691-81-6); the DL-racemate is unacceptable.

D-Specific Peptidase Discovery and Screening — Substrate for Novel D-Aminopeptidase Families

The discovery of the DmpA (D-aminopeptidase A) family by Fanuel et al. (1999) and the DppA D-aminopeptidase from Bacillus subtilis has established D-amino acid-specific peptidases as an emerging enzyme class with roles in bacterial physiology and potential antibiotic targets. Gly-D-Ala serves as a defined dipeptide substrate for characterizing the substrate specificity, kinetic parameters (Km, kcat), and inhibitor sensitivity of these enzymes. Because DppA shows the highest activity toward D-Ala-D-Ala and D-Ala-Gly-Gly but zero activity toward L-peptides , Gly-D-Ala — bridging the gap between a D-Ala C-terminus and a Gly N-terminus — is a mechanistically informative probe. Researchers building high-throughput screening assays for D-aminopeptidase inhibitors should use Gly-D-Ala as a reference substrate rather than any L-form or racemic mixture.

Immunoregulatory Peptide Synthesis — Chiral Building Block for FK-156 and Related Immunostimulant Analogs

The Pfizer patent estate (U.S. Patents 5,136,020 and 5,248,820) establishes N-(S-3-methylheptanoyl)-D-γ-glutamyl-glycyl-D-alanine and its congeners as immunoregulatory agents with utility as immunostimulants in immunocompromised mammals. The D-configuration of the alanine residue is a non-negotiable structural requirement for pharmacological activity; no L-alanine analogs are claimed. For medicinal chemistry teams synthesizing libraries of FK-156 analogs or related immunoregulatory lipopeptides, enantiopure Gly-D-Ala is the required dipeptide building block for solution-phase or solid-phase fragment condensation. The crystalline form of the final tripeptide, prepared from enantiopure Gly-D-Ala, exhibits superior handling and stability properties compared to the amorphous lyophilate , directly impacting process scalability and formulation development.

Chiral Analytical Method Development — Enantiomeric Purity Standard for Dipeptide Resolution

The unambiguous differentiation of Gly-D-Ala from Gly-L-Ala and Gly-DL-Ala is essential in chiral analytical chemistry. Gly-DL-Ala exhibits a specific rotation of −0.5° to +0.5° (c = 8, water), effectively zero due to racemic compensation . Enantiopure Gly-D-Ala, by contrast, possesses a non-zero specific rotation whose magnitude and sign serve as identity and purity indicators. For laboratories developing chiral HPLC, GC, or CE methods to resolve D- and L-dipeptides — relevant in pharmaceutical quality control, food authentication (detection of D-amino acids in fermented products), and forensic peptide analysis — Gly-D-Ala is an essential single-enantiomer reference standard. Procurement of the racemic Gly-DL-Ala cannot fulfill this role, as it provides no chiral resolution validation.

Quote Request

Request a Quote for Glycyl-D-Alanine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.